molecular formula C12H14N2O5 B187625 Glycine, N-[N-(4-methoxybenzoyl)glycyl]- CAS No. 57463-79-3

Glycine, N-[N-(4-methoxybenzoyl)glycyl]-

Cat. No. B187625
CAS RN: 57463-79-3
M. Wt: 266.25 g/mol
InChI Key: HIWBDIBOVCRUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-[N-(4-methoxybenzoyl)glycyl]-, also known as MBG, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. MBG is a derivative of glycine, an amino acid that plays a crucial role in protein synthesis and neurotransmission.

Mechanism Of Action

The mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is not yet fully understood. However, it is believed that Glycine, N-[N-(4-methoxybenzoyl)glycyl]- modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to induce cell death in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several biochemical and physiological effects. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In cancer cells, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- induces cell death by activating the caspase pathway.

Advantages And Limitations For Lab Experiments

One advantage of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research. One area of interest is the development of Glycine, N-[N-(4-methoxybenzoyl)glycyl]--based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of Glycine, N-[N-(4-methoxybenzoyl)glycyl]-'s anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- and its potential side effects.
Conclusion:
In conclusion, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is a synthetic peptide that has potential applications in various research fields. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the NMDA receptor, have anti-inflammatory properties, and induce cell death in cancer cells. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several advantages and limitations for lab experiments, and there are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research.

Synthesis Methods

Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the synthesis of the peptide in solution. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using either method by incorporating the 4-methoxybenzoyl group into the glycine molecule.

Scientific Research Applications

Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been used in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth.

properties

CAS RN

57463-79-3

Product Name

Glycine, N-[N-(4-methoxybenzoyl)glycyl]-

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H14N2O5/c1-19-9-4-2-8(3-5-9)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17)

InChI Key

HIWBDIBOVCRUPH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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